

# Long-Term Efficacy and Safety of Etelcalcetide (52 Weeks)

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

Cat. No.: S527487

[Get Quote](#)

The table below summarizes key efficacy and safety outcomes from a 52-week post-marketing surveillance study in Japan and other relevant clinical trials.

| Aspect                                  | Study Details & Population                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                            | Key Efficacy Findings                                                                                                                                                                                                                                                                                                                                                        | Key Safety Findings                                                                                                    |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| 52-Week Post-Marketing Surveillance [1] | <b>Design:</b> Prospective, observational <b>Population:</b> 1,195 Japanese hemodialysis patients with SHPT <b>Duration:</b> 52 weeks                                                                                                                                                                                                                                                                                                                                                                                                                                 | <b>iPTH Target Achievement:</b> Proportion of patients with iPTH within target range (60–240 pg/mL) increased from <b>19.5%</b> (baseline) to <b>64.1%</b> (Week 52) [1].                                                                                                                                                                                                    |                                                                                                                        |
|                                         | <ul style="list-style-type: none"><li><b>Biochemical Control:</b> Serum corrected calcium (cCa), phosphorus (P), and alkaline phosphatase (ALP) levels remained well-controlled throughout the study [1].</li><li><b>Adverse Drug Reactions (ADRs):</b> <b>14.1%</b> of patients experienced ADRs [1].</li><li><b>Most Common ADRs:</b> Metabolism/nutrition disorders (<b>8.8%</b>), mainly <b>hypocalcemia (8.7%)</b>; gastrointestinal disorders (<b>1.6%</b>) [1].</li><li><b>Conclusion:</b> No new safety concerns were identified over 52 weeks [1].</li></ul> | <b>Supporting Clinical Trial Evidence   Design:</b> 26-week, randomized, double-blind, active-controlled trial <b>Population:</b> 683 hemodialysis patients with SHPT   <b>vs. Cinacalcet:</b> Etelcalcetide was superior to cinacalcet, with <b>68.2%</b> vs. <b>57.7%</b> achieving >30% PTH reduction and <b>52.4%</b> vs. <b>40.2%</b> achieving >50% PTH reduction [2]. | <b>Common TEAEs:</b> Decreased blood calcium ( <b>68.9%</b> ), nausea ( <b>18.3%</b> ), vomiting ( <b>13.3%</b> ) [2]. |
|                                         | <ul style="list-style-type: none"><li><b>Symptomatic Hypocalcemia:</b> Reported in <b>5.0%</b> of etelcalcetide patients [2].</li></ul>                                                                                                                                                                                                                                                                                                                                                                                                                               |                                                                                                                                                                                                                                                                                                                                                                              |                                                                                                                        |

## Detailed Experimental Protocols

For researchers, the methodologies from the key studies are detailed below.

### 52-Week Post-Marketing Surveillance (PMS) Protocol [1]

- **Objective:** To evaluate the safety and efficacy of etelcalcetide in routine clinical practice in Japan.
- **Study Design:** Prospective, multicenter, observational, post-marketing surveillance.
- **Patient Population:** 1,226 patients with SHPT initiating etelcalcetide treatment. Safety and efficacy were analyzed in 1,195 and 1,192 patients, respectively.
- **Intervention:** Etelcalcetide was administered intravenously three times per week at the end of hemodialysis sessions. The starting dose was 5 mg for 82.0% of patients, with adjustments permitted between 2.5–15 mg at the physician's discretion.
- **Concomitant Therapies:** Use of active vitamin D, calcium preparations, and phosphate-binders was permitted and recorded.
- **Primary Endpoints:**
  - **Safety:** Incidence and type of Adverse Drug Reactions (ADRs), with a special focus on hypocalcemia.
  - **Efficacy:** Changes in laboratory values, including serum intact PTH (iPTH), corrected calcium (cCa), phosphorus (P), and alkaline phosphatase (ALP).
- **Data Collection:** Laboratory parameters and safety data were collected prospectively for up to 52 weeks or until treatment discontinuation.

### 26-Week Phase 3 Randomized Controlled Trial (RCT) Protocol [2]

- **Objective:** To demonstrate the non-inferiority and superiority of etelcalcetide versus cinacalcet in reducing PTH.
- **Study Design:** Randomized, active-controlled, double-blind, double-dummy study.
- **Patient Population:** 683 hemodialysis patients with CKD receiving hemodialysis and having SHPT.
- **Intervention:**
  - **Etelcalcetide group:** Received IV etelcalcetide three times weekly + daily oral placebo.
  - **Cinacalcet group:** Received daily oral cinacalcet + IV placebo three times weekly.
- **Primary Endpoint:** Proportion of patients achieving a >30% reduction from baseline in mean PTH levels during the Efficacy Assessment Phase (EAP, weeks 20-27).
- **Secondary Endpoints:**
  - Proportion of patients achieving a >50% reduction in PTH from baseline during the EAP.
  - Safety and tolerability.

## Mechanism of Action and Clinical Management Pathway

Etelcalcetide is an intravenous calcimimetic. The following diagram illustrates its mechanism of action and the resulting clinical management considerations, particularly regarding hypocalcemia.



[Click to download full resolution via product page](#)

## Key Insights for Drug Development Professionals

- **Real-World Adherence Advantage:** The intravenous administration ensures **100% dosing adherence** in the clinic, overcoming a major limitation of oral cinacalcet, which is susceptible to poor patient compliance and gastrointestinal side effects [3] [2].
- **Superior PTH Control:** Real-world comparative effectiveness studies show that hemodialysis facilities switching to an "etelcalcetide-first" strategy achieved significantly better PTH control compared to "cinacalcet-first" facilities, with a notable reduction in the proportion of patients with PTH > 600 pg/mL [3].
- **Novel Biomarker Effects:** Emerging evidence suggests etelcalcetide may have effects beyond standard mineral bone disorder parameters. One prospective study found it **significantly increased plasma sclerostin levels**, a regulator of bone formation, a finding that warrants further investigation into its long-term impact on bone turnover [4].
- **Robust Long-Term Profile:** The 52-week surveillance data confirms that the efficacy and safety profile observed in short-term randomized trials is maintained over a longer duration, with no new safety signals emerging [1] [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. and Safety of efficacy , an intravenous calcimimetic, for... etelcalcetide [pmc.ncbi.nlm.nih.gov]
2. Amgen Presents Detailed Data Comparing Etelcalcetide ... [amgen.com]
3. Etelcalcetide Versus Cinacalcet in Hemodialysis Patients ... [pmc.ncbi.nlm.nih.gov]
4. Etelcalcetide controls secondary hyperparathyroidism and ... [revistanefrologia.com]
5. - Long effects of term as intravenous... | Semantic Scholar etelcalcetide [semanticscholar.org]

To cite this document: Smolecule. [Long-Term Efficacy and Safety of Etelcalcetide (52 Weeks)].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b527487#etelcalcetide-long-term-safety-efficacy-52-weeks>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)